盐酸舒必利

描述

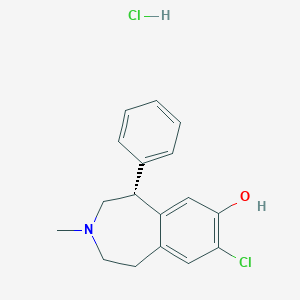

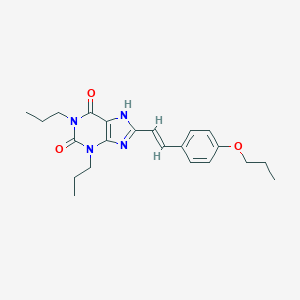

盐酸舒利普利: 是一种高效且选择性地拮抗多巴胺 D1 类受体的化合物,特别是针对 D1 和 D5 受体亚型。 它也作为人类 5-HT2C 受体的激动剂,并抑制 G 蛋白偶联内向整流钾通道 。由于其特异性和有效性,这种化合物被广泛应用于科学研究。

科学研究应用

化学: 盐酸舒利普利用作研究多巴胺受体拮抗剂的参考化合物。 它有助于理解类似化合物的结构-活性关系 .

生物学: 在生物学研究中,盐酸舒利普利用于研究多巴胺 D1 类受体在各种生理和病理过程中的作用。 它用于动物模型实验中,以研究多巴胺受体调节的影响 .

医学: 盐酸舒利普利在治疗帕金森病和精神分裂症等神经系统疾病方面具有潜在的治疗应用。 它也用于临床前研究,以评估靶向多巴胺受体的新药的疗效 .

工业: 在制药行业,盐酸舒利普利作为药物发现和开发的工具化合物。 它有助于筛选新的化学实体,以确定它们对多巴胺受体的活性 .

作用机制

盐酸舒利普利通过选择性地结合多巴胺 D1 类受体发挥作用,从而阻断多巴胺的作用。这种抑制导致多巴胺介导的信号通路减少。 此外,盐酸舒利普利作为人类 5-HT2C 受体的激动剂,并抑制 G 蛋白偶联内向整流钾通道,这有助于其整体药理特性 .

生化分析

Biochemical Properties

SCH 23390 Hydrochloride interacts with D1 and D5 dopamine receptor subtypes, with Ki values of 0.2 nM and 0.3 nM respectively . It also shows agonistic properties towards 5-HT2C receptors in vitro, with Ki values ranging from 6.3 to 9.3 nM .

Cellular Effects

SCH 23390 Hydrochloride has been shown to influence cell function by interacting with dopamine and serotonin receptors. It acts as a potent dopamine receptor antagonist, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, SCH 23390 Hydrochloride exerts its effects through binding interactions with biomolecules. It acts as an antagonist at D1-like dopamine receptors, thereby inhibiting the activation of these receptors . It also acts as an agonist at 5-HT2C receptors, thereby activating these receptors .

Temporal Effects in Laboratory Settings

It is known that its antagonistic effects on dopamine receptors and agonistic effects on 5-HT2C receptors occur rapidly upon administration .

Metabolic Pathways

Given its interactions with dopamine and serotonin receptors, it is likely involved in the metabolic pathways of these neurotransmitters .

Transport and Distribution

Given its interactions with dopamine and serotonin receptors, it is likely that it is transported and distributed in a manner similar to these neurotransmitters .

Subcellular Localization

Given its interactions with dopamine and serotonin receptors, it is likely localized in areas of the cell where these receptors are present .

准备方法

合成路线和反应条件: 盐酸舒利普利的合成涉及多个步骤,从市售的前体开始。关键步骤包括苯并氮杂卓环系的形成、氯化以及随后转化为盐酸盐。 反应条件通常涉及使用有机溶剂、控制温度和特定催化剂,以确保高产率和纯度 .

工业生产方法: 盐酸舒利普利的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺针对效率、成本效益和环境因素进行了优化。 先进的技术,如连续流动化学和自动化合成,可用于提高生产 .

化学反应分析

反应类型: 盐酸舒利普利会经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以氧化形成相应的氧化衍生物。

还原: 还原反应可以修饰官能团,从而产生不同的类似物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 卤化和硝化反应通常使用氯、溴和硝酸等试剂.

相似化合物的比较

类似化合物:

SKF 38393: 另一种具有类似结合特性的多巴胺 D1 受体激动剂。

SCH 39166: 一种具有不同化学结构的选择性多巴胺 D1 受体拮抗剂。

SKF 81297: 一种用于类似研究应用的强效多巴胺 D1 受体激动剂

独特性: 盐酸舒利普利由于其对多巴胺 D1 类受体的高选择性和效力而独一无二。 它作为 5-HT2C 受体激动剂和 GIRK 通道抑制剂的额外活性使其与其他化合物区别开来 .

属性

IUPAC Name |

(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCAEWMSOPMASE-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074484 | |

| Record name | Sch 23390 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125941-87-9 | |

| Record name | SCH-23390 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125941879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 23390 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH-23390 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S8T3E2F4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SCH-23390 hydrochloride and how does this affect neuronal activity?

A1: SCH-23390 hydrochloride acts as a selective antagonist at dopamine D1-family receptors, primarily targeting the D1 and D5 subtypes [, , , , ]. By blocking these receptors, it inhibits the downstream effects of dopamine binding, primarily the activation of adenylate cyclase and subsequent increase in intracellular cyclic AMP levels [, ]. This inhibition can lead to a decrease in neuronal excitability and neurotransmission in pathways associated with dopamine signaling.

Q2: Research often mentions the use of SCH-23390 hydrochloride in conjunction with other pharmacological agents. Can you provide an example from the research and explain its significance?

A2: One study investigated the impact of combining SCH-23390 hydrochloride with liguzinediol, a compound with potential positive inotropic effects []. Researchers found that pre-treatment with SCH-23390 hydrochloride slightly diminished the positive inotropic effect of liguzinediol on isolated rat hearts compared to liguzinediol alone []. This suggests that dopamine D1 receptors might play a modulatory role in the cardiac effects of liguzinediol, although this pathway is not the primary mechanism of action.

Q3: What behavioral effects have been observed in animal models following SCH-23390 hydrochloride administration, particularly in relation to dopamine dysregulation?

A3: In mice with reduced dopamine transporter levels, which exhibit mania-like behaviors like hyperactivity and risk-taking, SCH-23390 hydrochloride administration attenuated these behaviors []. Specifically, it reduced premature responding, hypermotivation, and flattened the preference for risky choices []. This suggests a potential role for dopamine D1-family receptor antagonism in managing certain behavioral symptoms associated with dopamine dysregulation.

Q4: How does acute stress influence the effects of substances like morphine and how does SCH-23390 hydrochloride factor into this interaction?

A4: Research indicates that acute restraint stress can enhance the rewarding properties of morphine in animal models []. Interestingly, pre-treatment with SCH-23390 hydrochloride prior to the stress exposure prevented this enhancement of morphine's rewarding effects []. This suggests that dopamine D1 receptor activation is necessary for the stress-induced sensitization to morphine's rewarding properties.

Q5: Considering the impact of SCH-23390 hydrochloride on dopaminergic pathways, what potential therapeutic applications are researchers exploring?

A5: Given its ability to modulate dopamine signaling, SCH-23390 hydrochloride is being investigated for its potential in treating conditions associated with dopamine dysregulation. This includes exploring its effects on:

- Mania-like behaviors: As mentioned earlier, SCH-23390 hydrochloride attenuated hyperactivity, risk-taking, and increased motivation in a mouse model of mania [].

- Cardiac hypertrophy: Research suggests a potential link between upregulated renal D1 receptors and cardiac hypertrophy following aortic constriction in rats []. SCH-23390 hydrochloride administration led to a reversal of hypertrophic parameters, suggesting a possible therapeutic avenue for this condition [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione](/img/structure/B140831.png)

![1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline](/img/structure/B140833.png)

![2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE](/img/structure/B140843.png)